molecular formula C19H25N5 B2519429 N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine CAS No. 508192-32-3

N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine

Cat. No.: B2519429
CAS No.: 508192-32-3
M. Wt: 323.444
InChI Key: HTKMDRYNAQVWSF-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine is a complex organic compound that features a benzotriazole moiety linked to an octyl chain and a pyridin-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine typically involves the reaction of 1H-1,2,3-benzotriazole with an octyl halide under basic conditions to form the benzotriazolyl-octyl intermediate. This intermediate is then reacted with pyridin-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities. The pyridin-2-amine group can interact with biological targets, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine is unique due to its combination of a benzotriazole moiety with an octyl chain and a pyridin-2-amine group.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)octyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-2-3-4-5-6-14-19(21-18-13-9-10-15-20-18)24-17-12-8-7-11-16(17)22-23-24/h7-13,15,19H,2-6,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKMDRYNAQVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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